molecular formula C19H17Cl2NO5 B12475222 2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

Cat. No.: B12475222
M. Wt: 410.2 g/mol
InChI Key: RPUZGUXRFLSMIO-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxyphenyl and dichlorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves multiple steps. One common method includes the reaction of 3-methoxyphenol with 2,5-dichlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethyl 3-bromopropanoate under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate
  • 2-(3-Methoxyphenyl)-2-hydroxyethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,5-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both methoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17Cl2NO5

Molecular Weight

410.2 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate

InChI

InChI=1S/C19H17Cl2NO5/c1-26-14-4-2-3-12(9-14)17(23)11-27-19(25)8-7-18(24)22-16-10-13(20)5-6-15(16)21/h2-6,9-10H,7-8,11H2,1H3,(H,22,24)

InChI Key

RPUZGUXRFLSMIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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